

# An In-Depth Technical Guide to 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(4-Aminophenyl)isothiazolidine  
1,1-dioxide

Cat. No.: B113240

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## Introduction

**2-(4-Aminophenyl)isothiazolidine 1,1-dioxide**, also known by its CAS Number 90556-91-5, is a heterocyclic organic compound featuring a core isothiazolidine 1,1-dioxide ring system substituted with a 4-aminophenyl group. This molecule belongs to the class of cyclic sulfonamides, or sultams, which are recognized as "privileged structures" in medicinal chemistry. The rigid, three-dimensional architecture of the isothiazolidine 1,1-dioxide scaffold makes it an attractive building block for the synthesis of diverse chemical libraries aimed at the discovery of novel therapeutic agents. The presence of a primary aromatic amine provides a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space in drug discovery programs.

This technical guide provides a comprehensive overview of the known chemical properties of **2-(4-Aminophenyl)isothiazolidine 1,1-dioxide**, including its physicochemical characteristics, and outlines general experimental approaches for the synthesis and characterization of related isothiazolidine 1,1-dioxide derivatives.

## Chemical and Physical Properties

While specific experimental data for **2-(4-Aminophenyl)isothiazolidine 1,1-dioxide** is not extensively reported in publicly available literature, its fundamental properties can be

summarized.

Property	Value	Source
CAS Number	90556-91-5	[1]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub> S	[1]
Molecular Weight	212.27 g/mol	[1]

Further physical properties such as melting point, boiling point, and solubility for this specific compound are not readily available in the surveyed literature.

## Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of **2-(4-Aminophenyl)isothiazolidine 1,1-dioxide** is not explicitly described in the available scientific literature. However, general synthetic strategies for related isothiazolidine 1,1-dioxides can be adapted. One common approach involves the aza-Michael addition of an amine to a suitable vinylsulfonamide precursor, followed by cyclization.

The isothiazolidine 1,1-dioxide scaffold is a versatile intermediate in organic synthesis. The primary aromatic amine of **2-(4-Aminophenyl)isothiazolidine 1,1-dioxide** allows for a variety of chemical transformations, including:

- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
- Alkylation: Introduction of alkyl groups on the amine.
- Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to various nucleophilic substitution reactions (e.g., Sandmeyer reaction).

These reactions enable the generation of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery.

## Experimental Protocols

While a specific protocol for **2-(4-Aminophenyl)isothiazolidine 1,1-dioxide** is unavailable, the following presents a generalized experimental workflow for the synthesis and characterization of isothiazolidine 1,1-dioxide libraries, based on established methodologies for related compounds.

## General Synthesis of Isothiazolidine 1,1-Dioxide Libraries via Aza-Michael Addition

This protocol outlines a one-pot, multi-component approach for the synthesis of a library of triazole-containing isothiazolidine 1,1-dioxides, which demonstrates the utility of the isothiazolidine 1,1-dioxide core in combinatorial chemistry.

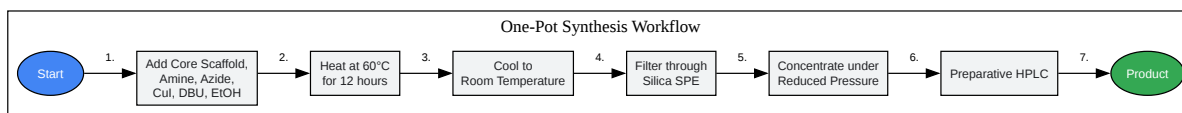
Materials:

- 2-(Prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (core scaffold)
- Variety of primary and secondary amines
- Variety of azides
- Copper(I) iodide (CuI)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Anhydrous ethanol (EtOH)
- Ethyl acetate (EtOAc)
- Methanol (MeOH)
- Silica for solid-phase extraction (SPE)

Procedure:

- To a reaction vial, add the core scaffold, 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1 equivalent).
- Add CuI (e.g., 30 mol%) and DBU (e.g., 10 mol%).

- Add anhydrous ethanol as the solvent.
- Add the desired amine (e.g., 1.2 equivalents) and azide (e.g., 2 equivalents).
- Seal the vial and heat the reaction mixture (e.g., at 60 °C) for a specified time (e.g., 12 hours).
- Upon completion, cool the reaction to room temperature.
- Filter the reaction mixture through a silica SPE cartridge, eluting with a suitable solvent system (e.g., 95:5 EtOAc:MeOH).
- Concentrate the eluate under reduced pressure to yield the crude product.
- Purify the product as necessary, for example, by automated preparative reverse-phase HPLC.



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Caption: Generalized workflow for one-pot synthesis.

## Spectroscopic Characterization

Detailed spectroscopic data for **2-(4-Aminophenyl)isothiazolidine 1,1-dioxide** are not available in the public domain. However, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

### 4.1. <sup>1</sup>H NMR Spectroscopy

- Aromatic Protons: The protons on the 4-aminophenyl ring would be expected to appear as two doublets in the aromatic region (typically  $\delta$  6.5-7.5 ppm) due to the para-substitution

pattern.

- **Isothiazolidine Ring Protons:** The methylene protons of the isothiazolidine ring would likely appear as multiplets in the upfield region (typically  $\delta$  2.0-4.0 ppm). The protons adjacent to the sulfone group would be expected to be deshielded and appear at a higher chemical shift.
- **Amine Protons:** The protons of the primary amine would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

#### 4.2. $^{13}\text{C}$ NMR Spectroscopy

- **Aromatic Carbons:** The carbon signals for the 4-aminophenyl ring would be expected in the aromatic region (typically  $\delta$  110-150 ppm).
- **Isothiazolidine Ring Carbons:** The methylene carbons of the isothiazolidine ring would appear in the aliphatic region (typically  $\delta$  20-60 ppm).

#### 4.3. Infrared (IR) Spectroscopy

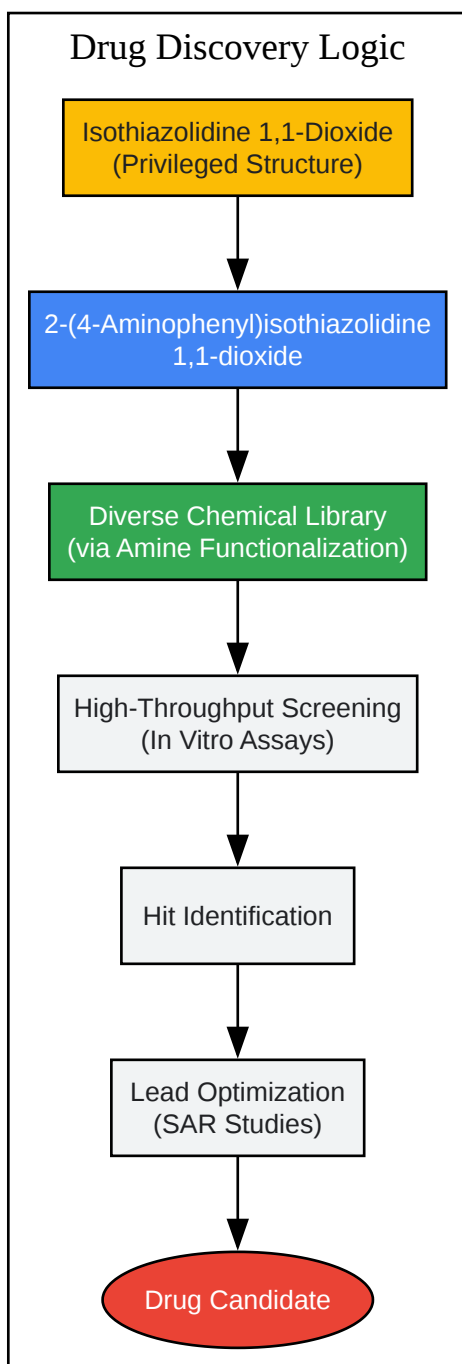
- **N-H Stretching:** The primary amine would show two characteristic stretching vibrations in the region of 3300-3500  $\text{cm}^{-1}$ .
- **S=O Stretching:** The sulfone group would exhibit strong, characteristic asymmetric and symmetric stretching bands around 1300-1350  $\text{cm}^{-1}$  and 1120-1160  $\text{cm}^{-1}$ , respectively.
- **C-N Stretching:** Aromatic C-N stretching would be observed in the region of 1250-1360  $\text{cm}^{-1}$ .
- **Aromatic C=C Stretching:** Bands in the 1450-1600  $\text{cm}^{-1}$  region would correspond to the aromatic ring.

#### 4.4. Mass Spectrometry (MS)

The molecular ion peak ( $\text{M}^+$ ) would be expected at an  $m/z$  value corresponding to the molecular weight of the compound (212.27). Fragmentation patterns would likely involve cleavage of the isothiazolidine ring and the aminophenyl group.

## Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with **2-(4-Aminophenyl)isothiazolidine 1,1-dioxide**. However, the broader class of isothiazolidine 1,1-dioxides has been investigated for various therapeutic applications. The structural similarity of this scaffold to other biologically active molecules suggests its potential for interaction with various biological targets. Any investigation into the biological effects of this compound would require initial screening in relevant in vitro assays.



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## References

- 1. CAS#:90556-91-5 | 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide | Chemsrcc [chemsrc.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113240#chemical-properties-of-2-4-aminophenyl-isothiazolidine-1-1-dioxide]

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